molecular formula C10H20N2O2 B13547854 Methyl 2-(piperazin-1-yl)pentanoate

Methyl 2-(piperazin-1-yl)pentanoate

Cat. No.: B13547854
M. Wt: 200.28 g/mol
InChI Key: UZZYQLDFRSLADJ-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)pentanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound is characterized by the presence of a piperazine ring attached to a pentanoate ester group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperazin-1-yl)pentanoate typically involves the reaction of piperazine with methyl 2-bromopentanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperazin-1-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(piperazin-1-yl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(piperazin-1-yl)pentanoate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to inhibit the function of bacterial enzymes, leading to cell death. In anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(piperazin-1-yl)pentanoate stands out due to its versatile chemical reactivity and wide range of applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential in pharmaceutical development make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 2-piperazin-1-ylpentanoate

InChI

InChI=1S/C10H20N2O2/c1-3-4-9(10(13)14-2)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3

InChI Key

UZZYQLDFRSLADJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)N1CCNCC1

Origin of Product

United States

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